molecular formula C11H14N2O3S B11864139 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol

6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol

Cat. No.: B11864139
M. Wt: 254.31 g/mol
InChI Key: BISYESUPHYOWAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement of the necessary raw materials . The process is typically optimized for large-scale production to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents . The specific conditions, such as temperature, pressure, and solvent, can vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique tert-butylsulfonyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

6-tert-butylsulfonyl-1H-imidazo[1,2-a]pyridin-7-one

InChI

InChI=1S/C11H14N2O3S/c1-11(2,3)17(15,16)9-7-13-5-4-12-10(13)6-8(9)14/h4-7,12H,1-3H3

InChI Key

BISYESUPHYOWAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CN2C=CNC2=CC1=O

Origin of Product

United States

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